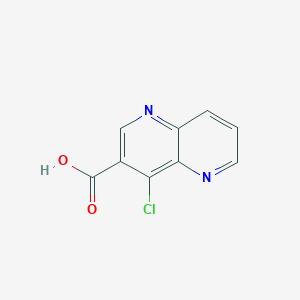

![molecular formula C7H4BrN3 B12284771 4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

4-Bromopyrido[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

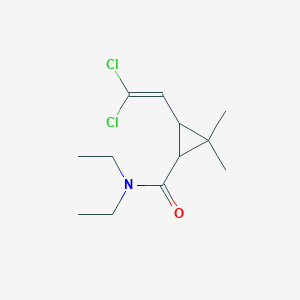

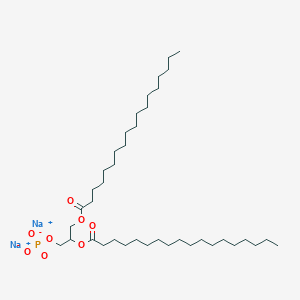

4-Bromopyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a bromine atom attached at the 4-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrido[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with 2-aminonicotinonitrile, which undergoes bromination to introduce the bromine atom at the desired position. This is followed by condensation and cyclization reactions to form the pyridopyrimidine core. The final product is obtained through a Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave irradiation to enhance reaction efficiency and yield. This approach reduces the formation of undesirable by-products and shortens reaction times. The use of microwave irradiation has been shown to be a simple and effective method for the large-scale synthesis of this compound .

化学反応の分析

反応の種類

4-ブロモピリド[2,3-d]ピリミジンは、次のような様々な種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換ピリドピリミジン誘導体が含まれ、置換基の種類に応じて様々な生物活性を示す可能性があります .

科学的研究の応用

作用機序

4-ブロモピリド[2,3-d]ピリミジンの作用機序には、チロシンキナーゼなどの特定の分子標的との相互作用が含まれます。これらの酵素を阻害することで、この化合物は、細胞増殖と生存に不可欠なシグナル伝達経路を阻害することができます。 これは、抗がん剤療法の開発のための有望な候補となっています .

類似化合物との比較

類似化合物

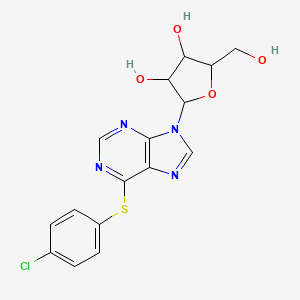

6-ブロモピリド[2,3-d]ピリミジン: 構造は似ていますが、臭素原子が6位にあります.

4-クロロピリド[2,3-d]ピリミジン: 構造は似ていますが、臭素原子の代わりに塩素原子が存在します.

独自性

4-ブロモピリド[2,3-d]ピリミジンは、その特定の置換パターンと4位に臭素原子が存在することから、独自性を持ちます。 この特定の構造は、明確な化学的および生物学的特性を与え、研究や産業における様々な用途において貴重な化合物となっています .

特性

分子式 |

C7H4BrN3 |

|---|---|

分子量 |

210.03 g/mol |

IUPAC名 |

4-bromopyrido[2,3-d]pyrimidine |

InChI |

InChI=1S/C7H4BrN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H |

InChIキー |

QKSOEUSDZXOZNJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(N=C1)N=CN=C2Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

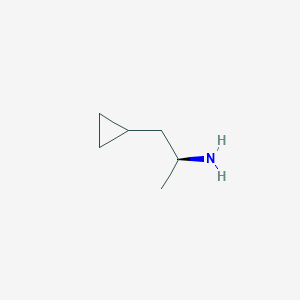

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)